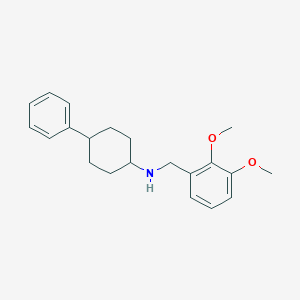![molecular formula C18H22O3 B4889191 1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)
1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene, commonly known as Ostarine or MK-2866, is a selective androgen receptor modulator (SARM). It was developed by GTx, Inc. to treat muscle wasting and osteoporosis. Ostarine has gained popularity in the bodybuilding and fitness communities due to its ability to increase muscle mass and strength without the negative side effects associated with anabolic steroids.
Mecanismo De Acción
Ostarine selectively binds to androgen receptors in skeletal muscle and bone tissue, leading to an increase in protein synthesis and muscle growth. It does not bind to androgen receptors in other tissues, such as the prostate gland, which reduces the risk of negative side effects.
Biochemical and Physiological Effects:
Studies have shown that Ostarine can increase lean body mass, muscle strength, and bone mineral density. It has also been shown to improve insulin resistance and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ostarine in lab experiments include its selectivity for androgen receptors in skeletal muscle and bone tissue, which reduces the risk of negative side effects. However, limitations include the potential for off-target effects and the need for further research to fully understand its long-term safety and efficacy.
Direcciones Futuras
Future research on Ostarine could focus on its potential therapeutic applications in the treatment of muscle wasting and osteoporosis, as well as its potential use in improving insulin resistance and reducing inflammation. Further studies are also needed to fully understand its long-term safety and efficacy in humans.
Métodos De Síntesis
The synthesis of Ostarine involves the reaction of 2-(2,4-dimethylphenoxy)ethanol with 4-methyl-2-nitrobenzoic acid in the presence of a base, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting compound is then reacted with methanol and a base to form Ostarine.
Aplicaciones Científicas De Investigación
Ostarine has been extensively studied for its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and other conditions that cause muscle loss. It has also been studied for its potential use in improving bone density and reducing the risk of fractures.
Propiedades
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-13-5-7-16(15(3)11-13)20-9-10-21-17-8-6-14(2)12-18(17)19-4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORBDBHRARRFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

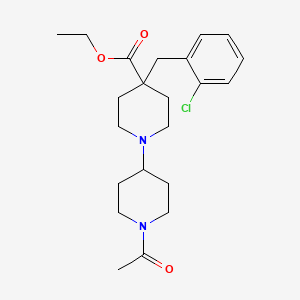
![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)
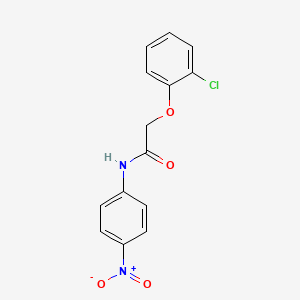
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)
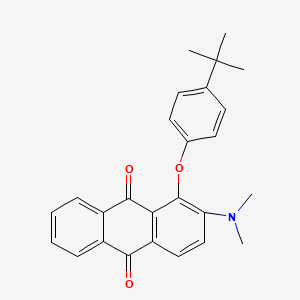
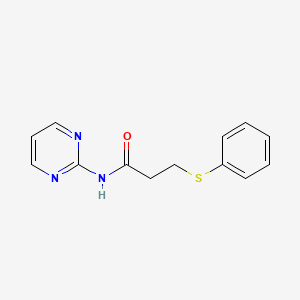
![N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)

![5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889206.png)
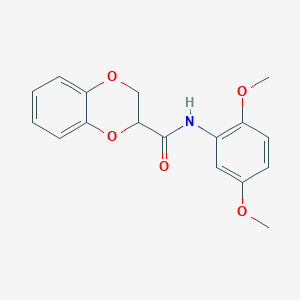
![N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4889216.png)
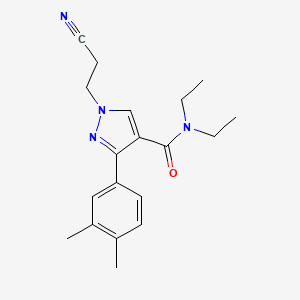
![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B4889236.png)
